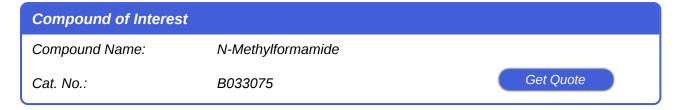


# N-Methylformamide: A Comprehensive Technical Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

N-Methylformamide (NMF) is a highly polar, organic compound with the chemical formula HCONHCH<sub>3</sub>. It serves as a versatile solvent and reagent in various chemical and biological research applications, including organic synthesis, electrochemistry, and as an investigational anticancer agent. This technical guide provides an in-depth overview of the core physicochemical properties of NMF, detailed experimental protocols for their measurement, and insights into its mechanism of action in relevant biological pathways.

## **Core Physicochemical Properties**

The utility of **N-Methylformamide** in diverse research applications stems from its unique combination of physical and chemical characteristics. A summary of these key properties is presented below, with detailed data compiled from various sources.

## **General and Physical Properties**



Property	Value	References
Molecular Formula	C <sub>2</sub> H <sub>5</sub> NO	[1],[2]
Molecular Weight	59.07 g/mol	[3],[4],[5],[6],[7],[2]
Appearance	Colorless to pale yellow liquid	[6],[1],[8],[9],[10]
Odor	Slight, amine-like	[11],[6],[8],[9]
Melting Point	-4 °C to -3 °C	[11],[12],[13],[3],[4],[5],[14],[7]
Boiling Point	198-199 °C	[11],[3],[5],[7],[8]
Density	1.011 g/mL at 25 °C	[11],[12],[3],[5],[7]
Refractive Index (n <sup>20</sup> /D)	1.432	[11],[12],[3],[5],[7]

**Thermodynamic and Electrochemical Properties** 

Property	Value	References
Flash Point	111 °C (232 °F)	[12],[4],[5],[6]
Vapor Pressure	20 Pa at 20 °C	[11]
Dielectric Constant	171.0	[11],[15]
Viscosity	~2.4 mPa·s at 25 °C	[6]

# **Solubility Profile**



Solvent	Solubility	References
Water	Miscible	[11],[12],[13],[5],[16],[17],[8]
Alcohols (Ethanol, Methanol)	Miscible/Soluble	[11],[13],[4],[5],[16],[6],[17],[8]
Acetone	Miscible/Soluble	[11],[4],[5],[6],[8]
Chloroform	Soluble	[11],[6]
Ethyl Acetate	Soluble	[11],[17]
Diethyl Ether	Insoluble/Immiscible	[11],[5],[17],[8]
Petroleum Ether	Insoluble	[11]

## **Experimental Protocols**

Accurate determination of physicochemical properties is paramount for the successful application of **N-Methylformamide** in research. The following sections detail standard methodologies for measuring key properties.

# Viscosity Determination using a Cannon-Fenske Viscometer

This protocol outlines the measurement of the kinematic viscosity of **N-Methylformamide**, from which the dynamic viscosity can be calculated.

#### Materials:

- Cannon-Fenske viscometer
- Constant temperature water bath
- Stopwatch
- · Pipette bulb or syringe
- N-Methylformamide sample



- Acetone (for cleaning)
- Distilled water (for cleaning)

#### Procedure:

- Cleaning: Thoroughly clean the viscometer with distilled water, followed by a final rinse with acetone to ensure it is completely dry.[17]
- Sample Loading: Load the **N-Methylformamide** sample into the viscometer.[17]
- Thermal Equilibration: Place the viscometer in the constant temperature water bath, ensuring
  it is held vertically. Allow at least 5 minutes for the sample to reach thermal equilibrium with
  the bath.[17]
- Measurement: Using a pipette bulb, draw the liquid up into the upper reservoir.[17]
- Efflux Time: Measure the time it takes for the liquid meniscus to pass between the two timing marks. This is the efflux time.[17]
- Replicates: Repeat the measurement at least three times for each temperature to ensure accuracy.
- Calculation: The kinematic viscosity ( $\nu$ ) is calculated using the viscometer constant (C) and the average efflux time (t):  $\nu$  = C \* t. The dynamic viscosity ( $\eta$ ) can then be calculated by multiplying the kinematic viscosity by the density ( $\rho$ ) of NMF at that temperature:  $\eta$  =  $\nu$  \*  $\rho$ .

# Surface Tension Measurement via the Du Noüy Ring Method

This method determines the static surface tension of **N-Methylformamide**.

### Materials:

- Tensiometer with a platinum-iridium Du Noüy ring
- Crystallization dish



- N-Methylformamide sample
- Ethanol (for cleaning)

#### Procedure:

- Cleaning: Carefully clean the platinum-iridium ring and the crystallization dish, removing any fat or residues, for example with ethanol.[18]
- Sample Preparation: Place the **N-Methylformamide** sample in the crystallization dish.
- Measurement:
  - The platinum-iridium ring is drawn out of the liquid.[19]
  - The instrument measures the maximum force exerted by the liquid lamella on the ring just before it breaks away from the surface.[18][19]
- Calculation: The surface tension (γ) is calculated from the measured maximum force (F) and the perimeter of the ring.

## **Dielectric Constant Measurement**

The dielectric constant of **N-Methylformamide** can be determined by measuring the capacitance of a sample cell.

### Materials:

- Dielectric constant measurement apparatus (LC circuit-based)
- Dielectric cell (two parallel metallic plates)
- N-Methylformamide sample

#### Procedure:

- Calibration: Measure the capacitance of the empty dielectric cell (Co).
- Sample Filling: Fill the dielectric cell with the N-Methylformamide sample.



- Measurement: Measure the capacitance of the cell containing the sample (C).[7][14]
- Calculation: The dielectric constant ( $\epsilon_r$ ) is the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell:  $\epsilon_r = C / C_0.[14]$

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

This protocol describes the preparation of an **N-Methylformamide** sample for NMR analysis.

### Materials:

- Deuterated N-Methylformamide (if the sample is the solvent) or a suitable deuterated solvent
- Analyte
- 5 mm NMR tube and cap
- Vortex mixer
- Pipettes
- Inert atmosphere (glovebox or Schlenk line) is recommended due to the hygroscopic nature of NMF.[11]

#### Procedure:

- Analyte Preparation: Weigh an appropriate amount of the pure, dry analyte into a clean vial (typically 1-10 mg for <sup>1</sup>H NMR).[11]
- Solvent Addition: Under an inert atmosphere, add the desired volume of deuterated N-Methylformamide or other deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).[11]
- Dissolution: Vortex the vial to ensure the analyte is completely dissolved.[11]
- Transfer: Transfer the solution to a clean, dry NMR tube.[11]
- Capping: Securely cap the NMR tube.[11]



- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.[12]
  - Acquire the NMR spectrum using appropriate parameters.[11]

## Infrared (IR) Spectroscopy

This protocol outlines the preparation of a liquid **N-Methylformamide** sample for IR analysis.

### Materials:

- FTIR spectrometer
- Potassium bromide (KBr) discs or a solution cell
- N-Methylformamide sample
- Pasteur pipette

Procedure (using KBr discs):

- Sample Application: Place a small drop of **N-Methylformamide** onto one KBr disc.
- Film Formation: Place the second KBr disc on top of the first and gently press to create a thin liquid film between the discs.[20]
- Analysis: Place the KBr disc assembly into the sample holder of the IR spectrometer and acquire the spectrum.

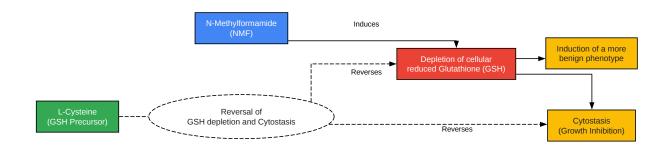
## **Biological Activity and Experimental Workflows**

**N-Methylformamide** has been investigated for its potential as an anticancer agent. Its mechanism of action is linked to the depletion of cellular glutathione (GSH), a key antioxidant. [4][13][21]



## **Glutathione Depletion Signaling Pathway**

NMF's anticancer effects are primarily attributed to its ability to deplete intracellular reduced glutathione (GSH). This depletion leads to cytostasis and can induce a more benign phenotype in cancer cells.[13] The addition of the GSH precursor L-cysteine can reverse these effects.[4]



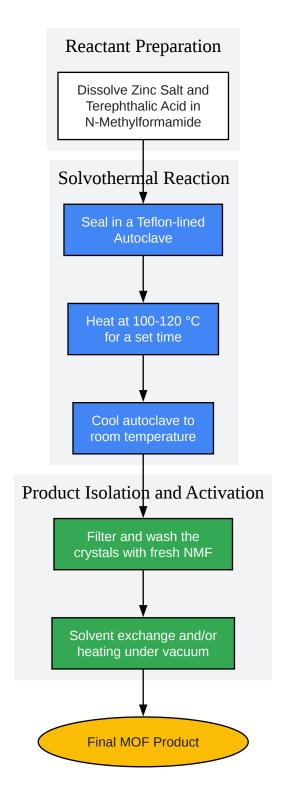
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NMF-induced glutathione depletion pathway in cancer cells.

# Experimental Workflow: Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

**N-Methylformamide** is an excellent solvent for the solvothermal synthesis of MOFs due to its high boiling point and ability to dissolve metal salts and organic linkers.[22]





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Workflow for the solvothermal synthesis of MOF-5 using NMF.

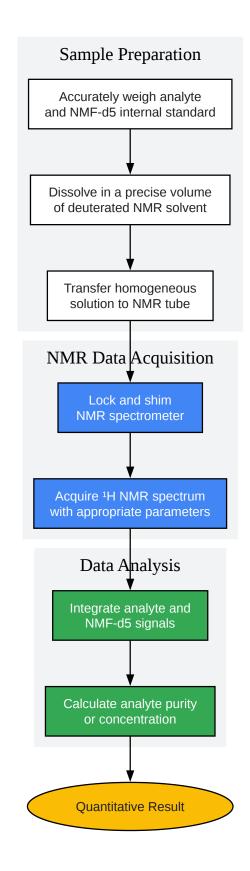




# Experimental Workflow: Quantitative NMR (qNMR) using NMF-d5 as an Internal Standard

Deuterated **N-Methylformamide** (NMF-d5) can be used as an internal standard for quantitative NMR spectroscopy.[12]





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Workflow for qNMR using NMF-d5 as an internal standard.



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